molecular formula C16H12N6O B1407632 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde CAS No. 1352609-91-6

4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

Cat. No. B1407632
M. Wt: 304.31 g/mol
InChI Key: ZNZIOKJZCOFDAB-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H12N6O and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transforming Growth Factor-β Type I Receptor Kinase Inhibition

A significant application of this compound is in inhibiting the Transforming Growth Factor-β Type I receptor kinase (ALK5) and p38α MAP kinase. Studies have shown compounds synthesized from this chemical structure to be effective in inhibiting ALK5 in kinase assays and cell-based luciferase reporter assays. One particular study identified a derivative, EW-7197, as a potent and selective inhibitor, displaying significant inhibitory activity and oral bioavailability, which is crucial for its application in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).

Antioxidant and Antimicrobial Activities

Compounds derived from this chemical have shown promise in antioxidant and antimicrobial activities. A study synthesized new derivatives and evaluated them for these properties. Among the tested compounds, some displayed high activity against various strains like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This research highlights the potential of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).

Synthesis of Heterocyclic Compounds

This chemical serves as a precursor in synthesizing various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other applications. Research has demonstrated the successful synthesis of compounds like 1,2,4-triazines, pyrazoles, and imidazoles, highlighting its versatility and importance in organic synthesis (Krinochkin et al., 2017).

Applications in Cancer Research

Several studies have synthesized derivatives from this compound and evaluated them for potential antitumor activities. One study in particular synthesized novel pyrazole-based heterocycles as potential antitumor agents, indicating the compound's significance in cancer research and potential therapeutic applications (Abdallah et al., 2017).

properties

IUPAC Name

5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-3-2-4-12(19-10)16-15(20-13(8-23)21-16)11-5-6-14-17-9-18-22(14)7-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZIOKJZCOFDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C=O)C3=CN4C(=NC=N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

Synthesis routes and methods

Procedure details

6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine (6.00 g, 17.12 mmol) was dissolved in 1 N HCl (120 mL), and the mixture was heated at 70° C. for 3 h. The reaction mixture was allowed to cool to 0° C., and then it was neutralized with saturated aqueous NaHCO3 solution. The mixture was extracted with 10% MeOH in CHCl3 (3×200 mL), and the organic phase was dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure to give the titled compound (4.69 g, 90%) as a light yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.82 (s, 1H), 9.01 (br s, 1H), 8.41 (s, 1H), 7.85 (dd, 1H, J=9.2, 0.8 Hz), 7.82 (dd, 1H, J=9.2, 1.6 Hz), 7.55 (t, 1H, J=7.8 Hz), 7.33 (br s, 1H), 7.16 (d, 1H, J=8.0 Hz), 2.60 (s, 3H).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 2
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 3
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 5
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

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